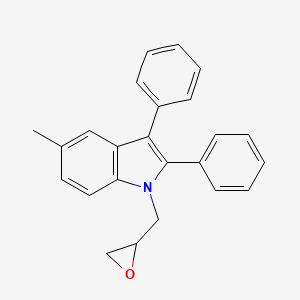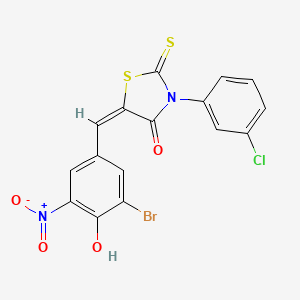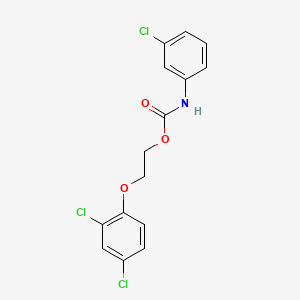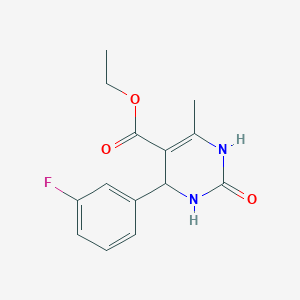
5-methyl-1-(2-oxiranylmethyl)-2,3-diphenyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1-(2-oxiranylmethyl)-2,3-diphenyl-1H-indole is a compound that has gained interest in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the indole family and has a unique chemical structure.
Mecanismo De Acción
The mechanism of action of 5-methyl-1-(2-oxiranylmethyl)-2,3-diphenyl-1H-indole is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been suggested that the compound may work by binding to metal ions, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-1-(2-oxiranylmethyl)-2,3-diphenyl-1H-indole has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to be a fluorescent probe for detecting metal ions, which could have potential applications in the field of biosensors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-methyl-1-(2-oxiranylmethyl)-2,3-diphenyl-1H-indole is its ease of synthesis, which allows for large-scale production. Additionally, its unique chemical structure makes it a useful tool for studying various biological processes. However, one limitation of the compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-methyl-1-(2-oxiranylmethyl)-2,3-diphenyl-1H-indole. One area of interest is its potential use as an anti-cancer drug. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Additionally, the use of the compound as a fluorescent probe for detecting metal ions could be further explored, as it has potential applications in the field of biosensors. Finally, the development of new synthetic methods for the compound could lead to improved yields and purity, making it more accessible for scientific research.
Métodos De Síntesis
The synthesis of 5-methyl-1-(2-oxiranylmethyl)-2,3-diphenyl-1H-indole involves the reaction of 5-methylindole-2-carboxylic acid with epichlorohydrin in the presence of a base. The resulting product is then treated with hydrazine hydrate to obtain the final compound. This method has been reported to yield high purity and good yields of the compound.
Aplicaciones Científicas De Investigación
5-methyl-1-(2-oxiranylmethyl)-2,3-diphenyl-1H-indole has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential use as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
5-methyl-1-(oxiran-2-ylmethyl)-2,3-diphenylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO/c1-17-12-13-22-21(14-17)23(18-8-4-2-5-9-18)24(19-10-6-3-7-11-19)25(22)15-20-16-26-20/h2-14,20H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTAWTBURRRIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC5CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-cyclohexyl-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199365.png)


![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B5199393.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5199403.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5199412.png)
![4-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5199417.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B5199419.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B5199426.png)

![N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide](/img/structure/B5199446.png)
![(1-{[1-(7-fluoro-4-methyl-2-quinolinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5199450.png)